3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with a similar structure were synthesized and studied for their potential use in the treatment of metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Compounds with sulfonyl groups, such as the one , have been reported to exhibit strong antimicrobial actions. The presence of the sulfonyl group can enhance the compound’s ability to interact with bacterial enzymes, potentially inhibiting their growth or killing the bacteria outright. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antitubercular Properties
Similar compounds have been synthesized and characterized for their antitubercular activity. The structural features of these compounds, including the chlorophenyl and sulfonyl groups, contribute to their ability to act against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This could lead to the development of novel treatments for this persistent and widespread disease .
Anticancer Potential
The indole-sulfonamide structure is known to possess anticancer properties. The compound , with its sulfonyl and dipyrido-pyrimidinone groups, could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. This research could pave the way for new cancer therapies .
Antidiabetic Activity
Sulfonamide-based compounds have been associated with antidiabetic effects. They may interact with diabetic-related enzymes or receptors, offering a new approach to managing blood sugar levels. Further research could explore this compound’s efficacy and mechanism of action in diabetes treatment .
Anticonvulsant Effects
The compound’s structure suggests that it could modulate neurological pathways and potentially serve as an anticonvulsant. Research into its effects on seizure activity and its interaction with neurotransmitter systems could lead to new treatments for epilepsy and other seizure disorders .
Anti-inflammatory Uses
Compounds with similar structures have demonstrated anti-inflammatory properties. The sulfonyl group, in particular, is known to interfere with inflammatory pathways. Investigating this compound’s ability to reduce inflammation could contribute to the development of new anti-inflammatory medications .
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-4-3-9-24-17(11)22-18-14(19(24)25)10-15(16(21)23(18)2)28(26,27)13-7-5-12(20)6-8-13/h3-10,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCGBPZCFXBNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.